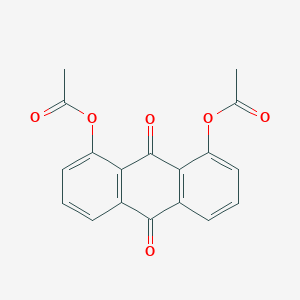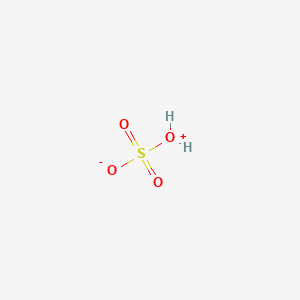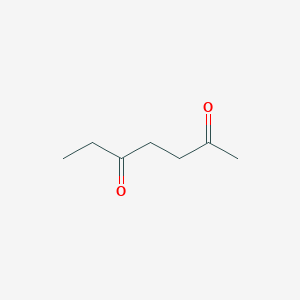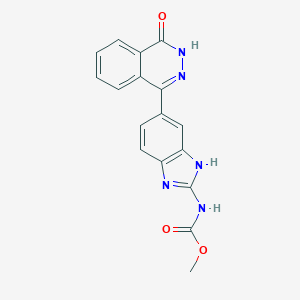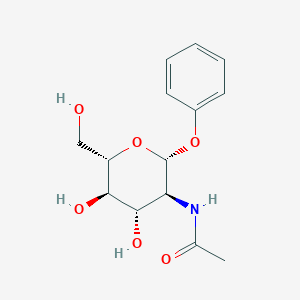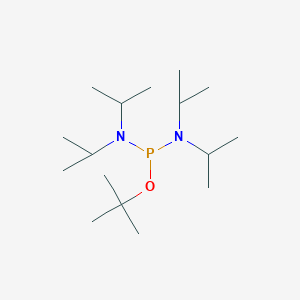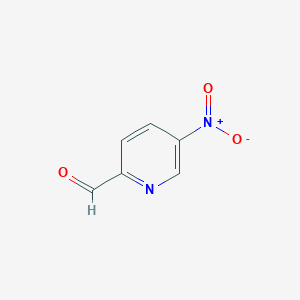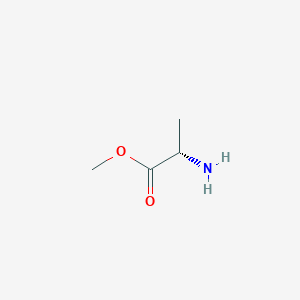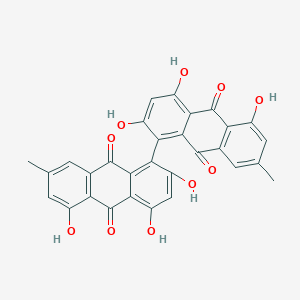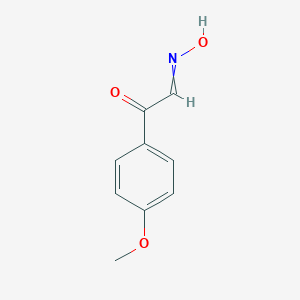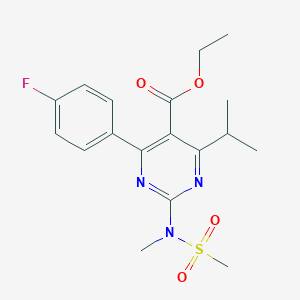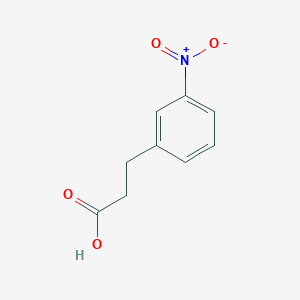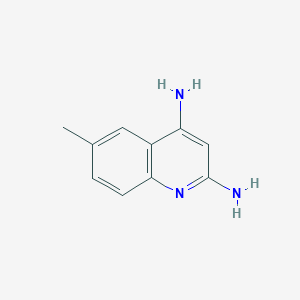
1,2-Dimethylcyclohexene
説明
1,2-Dimethylcyclohexene is a chemical compound with the formula C8H14 . It is also known by other names such as Cyclohexene, 1,2-dimethyl-, and 1,2-Dimethyl-1-cyclohexene .
Molecular Structure Analysis
The molecular structure of 1,2-Dimethylcyclohexene consists of a cyclohexene ring with two methyl groups attached at the 1 and 2 positions . The molecular formula is C8H14, and it has a molecular weight of 110.1968 .Chemical Reactions Analysis
1,2-Dimethylcyclohexene can participate in various chemical reactions. For example, it can undergo a reaction with the ethylene glycol acetal of acrolein in methylene chloride in the presence of 25 mol % of BF3.0Et2 at -78 to -10°C for 2 hours, yielding a 70% yield of the cycloadduct .Physical And Chemical Properties Analysis
1,2-Dimethylcyclohexene has a molecular weight of 110.1968 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Kinetics and Mechanisms
Kinetics of Hydrogen Release : A study by Giustra et al. (2016) investigated the kinetics of hydrogen release from 1,2-dimethyl-1,2-BN-cyclohexene using a Pd/C catalyst. This research offers insights into the kinetic favorability of 1,2-dimethylcyclohexene compared to similar compounds (Giustra, X., et al., 2016).
Isomerization in Shock Tube Experiments : Rosado-Reyes and Tsang (2014) performed detailed studies on the pyrolytic chemistry of cis-1,2-dimethylcyclohexane in shock tube experiments, analyzing kinetic and thermal stability, which is crucial for understanding the behavior of 1,2-dimethylcyclohexene in high-temperature conditions (Rosado-Reyes & Tsang, 2014).
Synthetic Applications
Trapping of Cyclohexadienes : Lofstrand and West (2016) explored the efficient trapping of 1,2-cyclohexadienes with 1,3-dipoles, highlighting the potential use of 1,2-dimethylcyclohexene in synthesizing complex organic compounds (Lofstrand & West, 2016).
Cross-Couplings of Unactivated Secondary Alkyl Halides : Saito and Fu (2007) demonstrated the use of 1,2-diamine as a ligand in metal-catalyzed cross-couplings of unactivated alkyl electrophiles, which could include 1,2-dimethylcyclohexene, at room temperature (Saito & Fu, 2007).
Catalysis and Chemical Reactions : Kal, Draksharapu, and Que (2018) investigated the activation of a nonheme FeIII-OOH intermediate for hydroxylation of cyclohexane and benzene, which can relate to the reactivity of 1,2-dimethylcyclohexene in similar catalytic processes (Kal, Draksharapu, & Que, 2018).
Reaction with Allyl Indium Reagent : Lee et al. (2001) studied the regioselectivity of reactions of α,β-enones with allyl indium reagents, which could have implications for reactions involving 1,2-dimethylcyclohexene (Lee, Ahn, Lee, Sung, & Kim, 2001).
Analytical Techniques
Quantitative Analyses by Gas Chromatography : Baldwin and Burrell (2000) achieved quantitative analyses of mixtures involving dimethylcyclohexenes using gas chromatography, which is essential for precise measurement and control in reactions involving 1,2-dimethylcyclohexene (Baldwin & Burrell, 2000).
Microwave-Assisted Reactions : Durst, Rohrbaugh, and Munavalli (2009) investigated microwave-assisted reactions of dimethyl H-phosphonate with cyclohexene, which could provide insights into new reaction conditions for 1,2-dimethylcyclohexene (Durst, Rohrbaugh, & Munavalli, 2009).
Safety And Hazards
1,2-Dimethylcyclohexene is a highly flammable liquid and vapor. It can cause skin irritation and serious eye irritation. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
特性
IUPAC Name |
1,2-dimethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNWMICHNKMOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073949 | |
| Record name | Cyclohexene, 1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylcyclohexene | |
CAS RN |
1674-10-8, 58147-69-6 | |
| Record name | 1,2-Dimethylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-1-cyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058147696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIMETHYLCYCLOHEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexene, 1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethylcyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIMETHYL-1-CYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS1881FHDU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



